2-Formyl-5-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H5F3O4 It is characterized by the presence of a formyl group (-CHO) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the formylation of 5-(trifluoromethoxy)benzoic acid using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-Carboxy-5-(trifluoromethoxy)benzoic acid.
Reduction: 2-Hydroxymethyl-5-(trifluoromethoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Formyl-5-(trifluoromethoxy)benzoic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Formylbenzoic acid: Lacks the trifluoromethoxy group, making it less lipophilic.
5-(Trifluoromethoxy)benzoic acid: Lacks the formyl group, reducing its reactivity in certain chemical reactions.
2-Formyl-3-fluorobenzoic acid: Contains a fluorine atom instead of the trifluoromethoxy group, altering its electronic properties
Uniqueness
2-Formyl-5-(trifluoromethoxy)benzoic acid is unique due to the combination of the formyl and trifluoromethoxy groups, which confer distinct chemical reactivity and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H5F3O4 |
---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
2-formyl-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)16-6-2-1-5(4-13)7(3-6)8(14)15/h1-4H,(H,14,15) |
InChI Key |
VMAZKOTUAFFLFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.